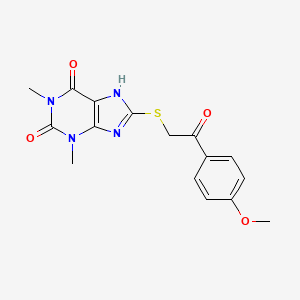

8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Temozolomide, which is a chemotherapy drug used for treating certain types of brain tumors. However,

Aplicaciones Científicas De Investigación

Catalysis and Ligand Synthesis

- Details : This compound can serve as a ligand to synthesize complexes used in hydroformylation reactions. Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide and hydrogen to alkenes or alkynes to produce aldehydes or ketones. The compound’s unique structure makes it suitable for various catalytic reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, and Heck coupling .

Organic Synthesis

- Details : Researchers have utilized this compound to catalyze the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones through intramolecular cyclocarbonylation. These heterocyclic compounds have potential applications in medicinal chemistry and materials science .

Phosphine Ligands

- Details : The compound’s phosphine moiety allows for the creation of various phosphine ligands. These ligands play a crucial role in coordinating with transition metal ions, enabling the design of novel catalysts for organic transformations, such as cross-coupling reactions. Examples of related ligands include Me4tButylXphos, JackiePhos, and others .

Medicinal Chemistry

- Details : While specific bioactivities of this compound remain to be fully explored, its structural features suggest potential applications in medicinal chemistry. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to uncover therapeutic properties .

Novel Heterocycles

- Details : The compound’s unique fused-ring system provides a platform for constructing novel heterocyclic structures. Researchers can explore its reactivity in diverse synthetic pathways to create functionalized heterocycles with interesting properties .

Coordination Chemistry

- Details : The sulfur atom in the compound allows for coordination with transition metal ions. Investigating its behavior in coordination complexes can lead to the development of new materials, sensors, or catalysts .

Propiedades

IUPAC Name |

8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)20(2)16(19)23)17-15(18-13)25-8-11(21)9-4-6-10(24-3)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPQUGTTQPTRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)

![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)